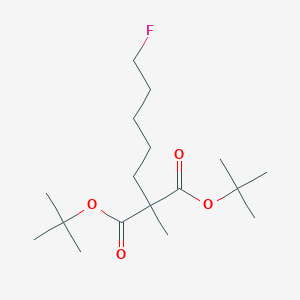

Di-tert-butyl 2-(5-fluoropentyl)-2-methylmalonate

Description

Di-tert-butyl 2-(5-fluoropentyl)-2-methylmalonate is a fluorinated malonate ester characterized by a central malonic acid backbone substituted with a 5-fluoropentyl chain and a methyl group at the 2-position. The tert-butyl ester groups confer steric protection, enhancing stability against hydrolysis and enabling applications in organic synthesis, particularly as intermediates for pharmaceuticals or agrochemicals. For example, di-tert-butyl 2-(2-hydroxyethyl)-2-methylmalonate (3a) exhibits high purity (98%) and crystallinity, with a melting point of 38–39°C . Fluorinated alkyl chains, as seen in dimethyl (Z)-2-(3-fluorooct-2-en-1-yl)-2-methylmalonate (120b), are known to influence lipophilicity and metabolic stability .

Propriétés

IUPAC Name |

ditert-butyl 2-(5-fluoropentyl)-2-methylpropanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31FO4/c1-15(2,3)21-13(19)17(7,11-9-8-10-12-18)14(20)22-16(4,5)6/h8-12H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUCZPCTYRPLGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(CCCCCF)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of Di-tert-butyl 2-Methyl-2-(5-Hydroxypentyl)malonate

The foundational step involves monoalkylation of di-tert-butyl malonate with a protected pentanol derivative. Key stages include:

Step 1: Tosylation of 1,5-Pentanediol

1,5-Pentanediol undergoes selective tosylation using 4-methylbenzenesulfonyl chloride (TsCl) and silver(I) oxide in dry DMF, yielding 5-hydroxypentyl-4-methylbenzenesulfonate (58% yield). Silver(I) oxide ensures monosubstitution by coordinating hydroxyl groups, preventing over-sulfonation.

Step 2: THP Protection

The hydroxyl group of the tosylate is protected with 3,4-dihydro-2H-pyran (THP) using pyridinium p-toluenesulfonate (PPTS) in dichloromethane (78% yield). This step enhances solubility and prevents side reactions during subsequent alkylation.

Step 3: Alkylation of Di-tert-butyl Malonate

Di-tert-butyl malonate is deprotonated with sodium hydride in THF, followed by reaction with the THP-protected tosylate. Monoalkylation proceeds at 0°C (65% yield). A second alkylation with methyl iodide, mediated by potassium hexamethyl disilazane (KHMDS) and HMPA, installs the methyl group (67% yield).

Step 4: Deprotection

PPTS-catalyzed THP removal in ethanol affords di-tert-butyl 2-methyl-2-(5-hydroxypentyl)malonate (65% yield).

XtalFluor-E-Mediated Fluorination

The hydroxyl group is converted to a leaving group (mesylate) using methanesulfonyl chloride and triethylamine. Subsequent fluorination with XtalFluor-E ([Et2NSF2]BF4) in acetonitrile at 120°C provides di-tert-butyl 2-(5-fluoropentyl)-2-methylmalonate (65% yield). This method avoids phase-transfer catalysts and offers higher chemical yields (>60%) compared to traditional Kryptofix-mediated routes.

Kryptofix 222-Assisted [18F]Fluorination

For radiochemical applications, the mesylate precursor undergoes nucleophilic substitution with [18F]fluoride-Kryptofix 222 complex in acetonitrile at 90–120°C. Acidic hydrolysis (2 M HCl, 120°C) cleaves the tert-butyl esters, yielding [18F]ML-10 (23–40% decay-corrected radiochemical yield). Semi-preparative HPLC purification ensures >99% radiochemical purity.

Radiochemical Synthesis for PET Imaging

Automated Radiosynthesis

Using a TRACERlab FX-FN platform, the mesylate precursor (14) reacts with [18F]fluoride-K222 complex in three steps:

-

Drying : [18F]Fluoride is azeotropically dried with acetonitrile under helium.

-

Fluorination : Reaction at 120°C for 20 minutes.

Key Data :

Alternative Fluorination Methods

Potassium Fluoride in Diglyme

Early methods employed KF in diglyme at 20–50°C for 6–8 hours, achieving moderate yields (28.9–60%). However, this approach requires prolonged reaction times and suffers from side reactions, limiting its utility for complex substrates.

Microfluidic Synthesis

A microfluidic (Advion) system enables rapid fluorination at 190°C with a residence time of 5 minutes, followed by NaOH/MeOH hydrolysis. This method achieves 60% radiochemical yield in 50 minutes, demonstrating potential for high-throughput production.

Comparative Analysis of Methods

| Method | Conditions | Yield | Purity | Application |

|---|---|---|---|---|

| XtalFluor-E | 120°C, 20 min | 65% | >95% | Chemical synthesis |

| Kryptofix 222 | 90–120°C, 20 min | 23–40% | >99% | Radiochemical synthesis |

| Microfluidic | 190°C, 5 min | 60% | >98% | High-throughput |

| KF/Diglyme | 20–50°C, 6–8 h | 28–60% | 80–90% | Obsolete |

Challenges and Optimizations

-

Ester Hydrolysis : tert-Butyl esters resist hydrolysis, necessitating harsh acidic conditions (e.g., 3 M HCl at 115°C). Partial hydrolysis of diethyl esters complicates purification, favoring tert-butyl derivatives for radiochemistry.

-

Byproducts : Competing elimination reactions during fluorination generate 3-oxa-5-iodoperfluoropentanoic acid and other side products. Adding hydroquinone (1.2 wt%) suppresses byproduct formation, improving yields to 53% .

Applications De Recherche Scientifique

Radiotracer for Apoptosis Detection

The primary application of Di-tert-butyl 2-(5-fluoropentyl)-2-methylmalonate is as a radiotracer for positron emission tomography (PET) imaging of apoptosis. This compound allows for the visualization of cell death, which is crucial in assessing tumor response to therapies. Unlike traditional imaging agents like [^18F]FDG, which primarily reflect metabolic activity, [^18F]ML-10 specifically targets apoptotic cells, providing insights into the efficacy of cancer treatments.

- Advantages :

Clinical Trials and Research Findings

Numerous studies have validated the use of [^18F]ML-10 in clinical settings. For instance, it has been employed in trials assessing early therapeutic responses in various cancers, including triple-negative breast cancer (TNBC). In these studies, changes in [^18F]ML-10 uptake correlated with treatment efficacy, allowing for early identification of responders .

Synthesis and Chemical Properties

This compound can be synthesized through various organic chemistry methods. Its chemical structure contributes to its utility as a radiotracer:

- Chemical Formula : C₁₁H₂₀O₄

- Molecular Weight : 216.28 g/mol

- Functional Groups : Ester functionalities facilitate its reactivity and incorporation into larger molecular frameworks .

Comparative Analysis with Other Radiotracers

| Radiotracer | Target | Development Phase | Advantages | Disadvantages |

|---|---|---|---|---|

| [^18F]FDG | Glucose metabolism | Widely used | Good for metabolic imaging | Non-specific for apoptosis |

| [^18F]ML-10 | Apoptosis | Clinical trials | High specificity for apoptotic cells | Limited data on long-term outcomes |

| Annexin V | Phosphatidylserine exposure | Clinical trials | Directly targets apoptotic cells | Non-specific binding in necrotic tissues |

Early Detection of Treatment Response

A systematic review highlighted the effectiveness of [^18F]ML-10 in predicting therapeutic responses after just two cycles of neoadjuvant therapy in TNBC patients. The reduction in tracer uptake was shown to reliably indicate pathological complete response (pCR), suggesting that this radiotracer could play a pivotal role in personalized treatment strategies .

Application in Lymphoma Studies

In another study focusing on lymphoma, [^18F]ML-10 was evaluated alongside other imaging modalities to assess its ability to provide additional information on tumor necrosis and treatment response . The findings indicated that integrating [^18F]ML-10 into diagnostic protocols could enhance the understanding of tumor dynamics during therapy.

Mécanisme D'action

The mechanism of action of Di-tert-butyl 2-(5-fluoropentyl)-2-methylmalonate involves its interaction with specific molecular targets, depending on its application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The ester groups can undergo hydrolysis, releasing the active malonate moiety, which can participate in various biochemical pathways.

Comparaison Avec Des Composés Similaires

Notes

Stability Considerations : Tert-butyl esters in the target compound likely require anhydrous conditions for storage, as moisture may slowly hydrolyze the ester groups .

Fluorine’s Role : The 5-fluoropentyl chain may confer metabolic resistance, analogous to fluorinated agrochemicals where alkyl fluorine reduces oxidative degradation .

Synthetic Challenges : Introducing fluorine into alkyl chains demands specialized reagents (e.g., Selectfluor or DAST), whereas aromatic fluorination is more straightforward via electrophilic substitution .

Activité Biologique

Di-tert-butyl 2-(5-fluoropentyl)-2-methylmalonate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes:

- Two tert-butyl groups

- A fluorinated pentyl chain

- A methylmalonate moiety

This structural configuration contributes to its biological activity, particularly in the modulation of various biochemical pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may interfere with the activity of caspases, which are crucial in apoptosis and cellular signaling pathways .

- Modulation of Receptor Activity : It has been suggested that this compound may interact with neurotrophic receptors, specifically TrkA (Tropomyosin receptor kinase A), which plays a role in neuronal survival and differentiation . This interaction could have implications for treating neurodegenerative diseases.

- Impact on Apoptosis : Research indicates that this compound acts as a radiotracer for apoptosis detection. Its fluorinated derivative ([^18F]ML-10) has been utilized in PET imaging to assess apoptotic cell death in various cancers, providing insights into tumor response to therapy .

Table 1: Summary of Biological Activities

Case Study: Cancer Treatment Efficacy

A notable study investigated the efficacy of this compound as a radiotracer in patients with triple-negative breast cancer (TNBC). The study demonstrated that reduced uptake of the tracer post-treatment correlated with a higher likelihood of pathological complete response (pCR) after neoadjuvant therapy. This suggests that the compound could serve as a predictive biomarker for treatment response .

Safety and Toxicity

While this compound shows promise in various therapeutic applications, safety assessments are crucial. Toxicological studies are necessary to evaluate its safety profile, especially concerning long-term exposure and potential side effects associated with its use as a therapeutic agent or radiotracer .

Q & A

Q. What are the typical synthetic routes for preparing Di-tert-butyl 2-(5-fluoropentyl)-2-methylmalonate, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves sequential alkylation and fluorination steps.

Alkylation : Start with di-tert-butyl malonate (CAS 541-16-2) . React it with a bromopentyl intermediate (e.g., 5-bromopentyl malonate derivatives) under basic conditions (e.g., NaH) to introduce the pentyl chain. For example, diethyl 2-methylmalonate derivatives have been alkylated using NaH in anhydrous THF .

Fluorination : Introduce fluorine via nucleophilic substitution (e.g., using KF or AgF) or transition-metal-catalyzed methods. A Pd(OAc)₂-catalyzed allylic fluorination strategy, as demonstrated for fluorinated olefins, can be adapted .

Methylation : Introduce the methyl group at the malonate core using methyl iodide under basic conditions.

Key intermediates include di-tert-butyl 2-(bromopentyl)malonate and the fluoropentyl precursor. Purification often employs silica gel chromatography with gradients like n-hexane/EtOAc (80:20 to 20:80) .

Q. How should researchers purify and characterize this compound?

Methodological Answer:

- Purification : Use column chromatography with silica gel and a non-polar to moderately polar solvent gradient (e.g., n-hexane/EtOAc). For fluorinated compounds, ensure inert conditions to prevent decomposition .

- Characterization :

- NMR : and NMR to confirm fluorine incorporation and methyl/pentyl group positions. For example, NMR shifts near -178 ppm are typical for aliphatic fluorides .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] or [M+Na] peaks).

- FT-IR : Confirm ester carbonyl stretches (~1740 cm) and C-F bonds (~1100 cm).

Q. What are the recommended storage conditions for this compound to ensure stability?

Methodological Answer: Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., N₂). Fluorinated malonates are prone to hydrolysis and photodegradation. For long-term storage, consider freezing at -20°C, as recommended for similar fluorinated esters .

Advanced Research Questions

Q. How can the fluorination step in the synthesis of this compound be optimized to minimize side reactions?

Methodological Answer:

- Catalytic Fluorination : Use Pd(OAc)₂ with ligands like PPh₃ to mediate allylic fluorination, as shown for dimethyl 2-(3-fluorooct-2-en-1-yl)-2-methylmalonate. This method reduces competing elimination pathways .

- Reagent Selection : Employ LiHMDS as a strong, non-nucleophilic base to deprotonate intermediates without displacing fluorine.

- Solvent Control : Use anhydrous THF or DMF to suppress hydrolysis. Monitor reaction progress via NMR to terminate at optimal conversion .

Q. What mechanistic insights govern the stereochemical outcomes in fluorinated malonate derivatives?

Methodological Answer:

- Steric Effects : The tert-butyl groups on the malonate core create steric hindrance, favoring axial chirality in intermediates. This was observed in Buchwald-Hartwig reactions of bromobenzyl malonates .

- Transition-State Analysis : For Pd-catalyzed fluorination, the reaction proceeds via a π-allyl palladium complex, where fluorine nucleophilic attack determines stereochemistry. Computational studies (DFT) can model transition states to predict regioselectivity .

Q. How can researchers address contradictory data in the hydrolysis stability of fluorinated malonates?

Methodological Answer:

- Controlled Stability Studies : Conduct kinetic experiments under varying pH (e.g., 1–13), temperatures, and solvents. For example, hydrolysis of diethyl 2-(3-fluorophenyl)-2-methylmalonate was slower in acidic vs. basic conditions .

- Comparative Analysis : Cross-reference with structurally similar compounds. Di-tert-butyl esters generally exhibit higher hydrolytic stability than diethyl analogs due to steric protection of the ester group .

- Advanced Analytics : Use LC-MS to track degradation products and identify hydrolyzed species (e.g., free malonic acid derivatives) .

Q. What strategies are effective for introducing axial chirality in this compound derivatives?

Methodological Answer:

- Chiral Ligands : Employ enantioselective catalysis. For example, Viirre Group’s Buchwald-Hartwig protocol using chiral tin amides achieved simultaneous central and axial chirality in malonamides .

- Dynamic Resolution : Utilize kinetic resolution during fluorination. A chiral palladium catalyst can bias the formation of one enantiomer via asymmetric induction .

- Crystallography : Single-crystal X-ray diffraction (as in C25H38O5 structures) can confirm chiral centers and refine reaction design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.